molecular formula C12H13N3OS B14924028 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one CAS No. 443111-46-4

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No.: B14924028
CAS No.: 443111-46-4
M. Wt: 247.32 g/mol
InChI Key: GNVDDGNHAHAHCY-UHFFFAOYSA-N
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Description

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the reaction of 4-methylphenylamine with thiocarbohydrazide under acidic conditions to form the intermediate 5-(4-methylphenyl)amino-1,2,4-thiadiazole. This intermediate is then reacted with acetone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It may also interact with enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-one moiety enhances its reactivity and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

443111-46-4

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

1-[5-(4-methylanilino)-1,2,4-thiadiazol-3-yl]propan-2-one

InChI

InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)13-12-14-11(15-17-12)7-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,15)

InChI Key

GNVDDGNHAHAHCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NS2)CC(=O)C

solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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